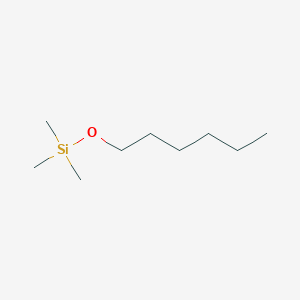
Silane, (hexyloxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (hexyloxy)trimethyl- is a useful research compound. Its molecular formula is C9H22OSi and its molecular weight is 174.36 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, (hexyloxy)trimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, (hexyloxy)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (hexyloxy)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Surface Modification
Silane compounds, including (hexyloxy)trimethyl-, are extensively used for modifying surfaces to enhance hydrophobicity and adhesion properties. The hydrophobic nature of silanes allows them to create water-repellent coatings on various substrates.
Applications in Surface Coatings
- Hydrophobic Coatings : These silanes can be used to treat surfaces, making them resistant to water and other polar solvents. This property is crucial for applications in construction materials and electronic devices where moisture resistance is essential .
- Architectural Coatings : The compound is utilized in architectural coatings to improve durability and weather resistance of surfaces such as concrete and metal .
Adhesive Formulations
Silane, (hexyloxy)trimethyl- serves as a key component in adhesive formulations, enhancing the bonding strength between different materials.
Key Benefits
- Improved Adhesion : The incorporation of silane into adhesive systems improves the adhesion between organic and inorganic materials, which is vital in industries such as automotive and construction .
- Durability : Adhesives formulated with silanes exhibit enhanced resistance to environmental factors such as moisture and temperature fluctuations, thereby extending the lifespan of bonded assemblies .
Coupling Agents in Composite Materials
Silanes are widely recognized for their role as coupling agents in composite materials, particularly in enhancing the mechanical properties of filled polymers.
Applications in Composites
- Glass-Filled Thermoplastics : Silane coupling agents improve the interfacial adhesion between glass fibers and thermoplastic matrices, resulting in composites with superior mechanical strength and thermal stability .
- Rubber Compounds : In rubber applications, silanes enhance the dispersion of fillers like silica within the rubber matrix, leading to improved performance characteristics such as tensile strength and abrasion resistance .
Case Study 1: Hydrophobic Coating for Concrete
A study demonstrated that treating concrete surfaces with (hexyloxy)trimethyl-silane significantly reduced water absorption rates. This treatment resulted in a marked increase in the longevity of concrete structures exposed to harsh weather conditions.
Case Study 2: Adhesive Performance Enhancement
In automotive applications, adhesives incorporating silane showed a 30% increase in bond strength compared to traditional formulations. This enhancement was attributed to improved surface interaction facilitated by the silane's chemical structure.
Properties
CAS No. |
17888-62-9 |
|---|---|
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
hexoxy(trimethyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-5-6-7-8-9-10-11(2,3)4/h5-9H2,1-4H3 |
InChI Key |
HNVBZKNIPZVUDV-UHFFFAOYSA-N |
SMILES |
CCCCCCO[Si](C)(C)C |
Canonical SMILES |
CCCCCCO[Si](C)(C)C |
Key on ui other cas no. |
17888-62-9 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














